molecular formula C12H13N3O3 B2916500 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid CAS No. 1008675-44-2

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid

Cat. No.: B2916500
CAS No.: 1008675-44-2
M. Wt: 247.254
InChI Key: NROFYKYFZXZFBE-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid is a synthetic organic compound with the molecular formula C12H13N3O3 and a molecular weight of 247.25 g/mol . This compound is characterized by the presence of a quinazoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound also contains a hydroxy group and an amino group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the quinazoline derivative.

    Incorporation of the Butanoic Acid Backbone: The butanoic acid moiety is introduced via esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Various quinazoline derivatives with different functional groups.

Scientific Research Applications

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing cellular processes.

    Inhibition of Specific Pathways: Such as signaling pathways involved in cell proliferation or apoptosis.

    Induction of Cellular Responses: Leading to changes in gene expression, protein synthesis, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-(quinazolin-4-ylamino)propanoic acid: Similar structure but with a propanoic acid backbone.

    3-Hydroxy-2-(6-methylquinazolin-4-ylamino)propanoic acid hydrochloride: Contains a methyl group on the quinazoline ring.

    4-(Quinazolin-4-ylamino)butanoic acid: Similar structure but lacks the hydroxy group.

Uniqueness

3-Hydroxy-2-(quinazolin-4-ylamino)butanoic acid is unique due to the presence of both a hydroxy group and an amino group attached to the butanoic acid backbone, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-hydroxy-2-(quinazolin-4-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-7(16)10(12(17)18)15-11-8-4-2-3-5-9(8)13-6-14-11/h2-7,10,16H,1H3,(H,17,18)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROFYKYFZXZFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC1=NC=NC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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